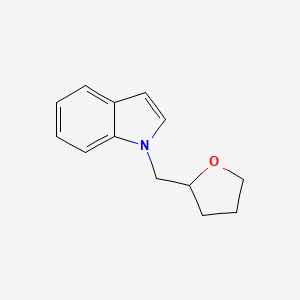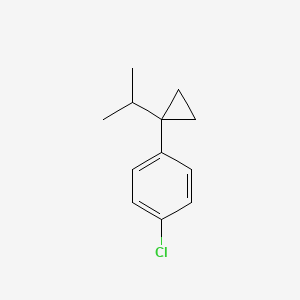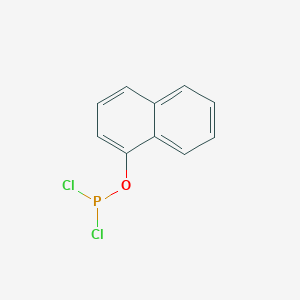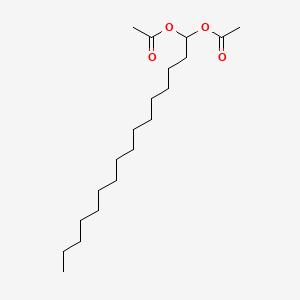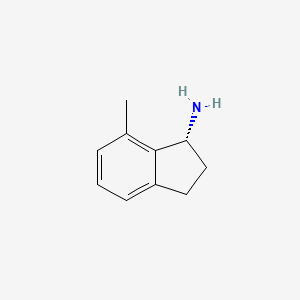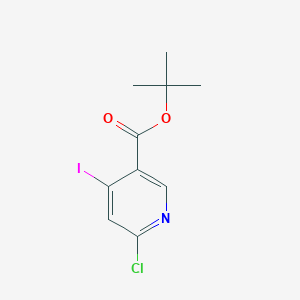
tert-Butyl 6-chloro-4-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-chloro-4-iodonicotinate: is a chemical compound with the molecular formula C10H11ClINO2 and a molecular weight of 339.56 g/mol . It is a derivative of nicotinic acid, featuring both chlorine and iodine substituents on the pyridine ring, along with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloro-4-iodonicotinate typically involves the esterification of 6-chloro-4-iodonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: The process would likely include steps for purification such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen substituents, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Applications De Recherche Scientifique
Chemistry: : tert-Butyl 6-chloro-4-iodonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: : In biological and medicinal research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: : In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-chloronicotinate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
tert-Butyl 4-iodonicotinate:
tert-Butyl nicotinate: Lacks both halogen substituents, making it less versatile in chemical reactions.
Uniqueness: : tert-Butyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H11ClINO2 |
|---|---|
Poids moléculaire |
339.56 g/mol |
Nom IUPAC |
tert-butyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClINO2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3 |
Clé InChI |
YBGMJTBKEDCFLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN=C(C=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)

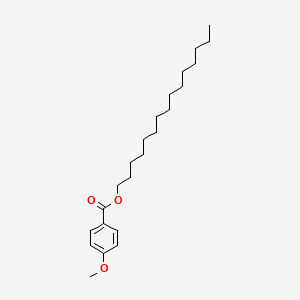


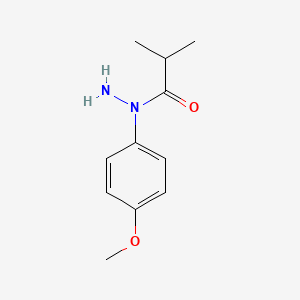
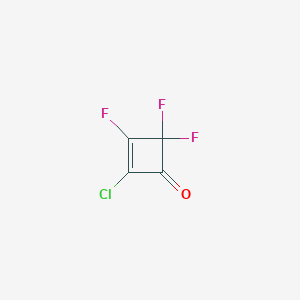
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
